1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-(2,3,4-trimethoxybenzoyl)piperazine
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Overview
Description
1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-(2,3,4-trimethoxybenzoyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-(4-methylphenyl)-1,3-thiazol-2-yl group and a 2,3,4-trimethoxybenzoyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-(2,3,4-trimethoxybenzoyl)piperazine typically involves a multi-step process:
Formation of 4-(4-Methylphenyl)-1,3-thiazole: This can be achieved by the cyclization of 4-methylphenylthiourea with α-haloketones under acidic conditions.
Preparation of 2,3,4-Trimethoxybenzoic Acid: This involves the methylation of gallic acid followed by esterification and subsequent hydrolysis.
Coupling Reaction: The final step involves the coupling of 4-(4-methylphenyl)-1,3-thiazole with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-(2,3,4-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The carbonyl group in the trimethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-(2,3,4-trimethoxybenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-(2,3,4-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring and trimethoxybenzoyl moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-benzoylpiperazine: Lacks the trimethoxy groups, leading to different chemical and biological properties.
1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-(3,4-dimethoxybenzoyl)piperazine: Contains fewer methoxy groups, which may affect its reactivity and biological activity.
Uniqueness
1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-(2,3,4-trimethoxybenzoyl)piperazine is unique due to the presence of both the thiazole ring and the trimethoxybenzoyl group, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H27N3O4S |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H27N3O4S/c1-16-5-7-17(8-6-16)19-15-32-24(25-19)27-13-11-26(12-14-27)23(28)18-9-10-20(29-2)22(31-4)21(18)30-3/h5-10,15H,11-14H2,1-4H3 |
InChI Key |
JIHOQZOCVBDOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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